2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol
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Overview
Description
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C14H20O4. This compound features a phenolic group substituted with a methoxy group and a dioxane ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol typically involves the reaction of a phenolic compound with a dioxane derivative under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxane ring can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the dioxane ring, making it less stable and less reactive.
4-Methoxyphenol: Similar structure but without the dioxane ring, leading to different chemical properties.
2,4-Dimethoxyphenol: Contains two methoxy groups but no dioxane ring, resulting in different reactivity.
Uniqueness
2-Methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol is unique due to the presence of both a methoxy group and a dioxane ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
52514-66-6 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-methoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C14H20O4/c1-9-8-14(2,3)18-13(17-9)10-5-6-11(15)12(7-10)16-4/h5-7,9,13,15H,8H2,1-4H3 |
InChI Key |
CIOMDFVGRMKKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC(=C(C=C2)O)OC)(C)C |
Origin of Product |
United States |
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